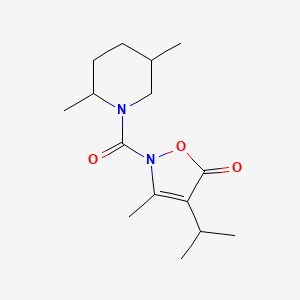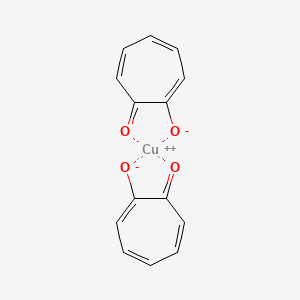
Bis(tropolonato)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(tropolonato)copper is a coordination compound consisting of a copper ion complexed with two tropolonate ligands Tropolone is a seven-membered aromatic ring with a hydroxyl group, and it forms stable complexes with various metal ions
準備方法
Synthetic Routes and Reaction Conditions
Bis(tropolonato)copper can be synthesized through the reaction of copper(II) salts with tropolone in an appropriate solvent. One common method involves dissolving copper(II) acetate in ethanol and adding tropolone to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a crystalline product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves similar principles as laboratory-scale preparation. The process would likely be scaled up to accommodate larger quantities, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Bis(tropolonato)copper undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation reactions, changing its oxidation state.
Reduction: Similarly, the copper center can be reduced under appropriate conditions.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction could yield copper(I) species. Substitution reactions result in new coordination compounds with different ligands.
科学的研究の応用
Bis(tropolonato)copper has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of metal-ligand interactions.
Biology: The compound’s interactions with biological molecules are of interest for understanding metalloprotein functions.
Industry: Used in catalysis and as a precursor for the synthesis of other copper-containing materials.
作用機序
The mechanism by which bis(tropolonato)copper exerts its effects involves the coordination of the copper ion with the tropolonate ligands. This coordination stabilizes the copper ion and influences its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
類似化合物との比較
Similar Compounds
- Bis(tropolonato)nickel
- Bis(tropolonato)zinc
- Bis(tropolonato)manganese
Uniqueness
Bis(tropolonato)copper is unique due to its specific coordination environment and the properties imparted by the copper ion. Compared to similar compounds with different metal centers, this compound exhibits distinct reactivity and stability, making it suitable for specific applications in research and industry .
特性
分子式 |
C14H10CuO4 |
|---|---|
分子量 |
305.77 g/mol |
IUPAC名 |
copper;7-oxocyclohepta-1,3,5-trien-1-olate |
InChI |
InChI=1S/2C7H6O2.Cu/c2*8-6-4-2-1-3-5-7(6)9;/h2*1-5H,(H,8,9);/q;;+2/p-2 |
InChIキー |
JBUPAQOHIYVYBH-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



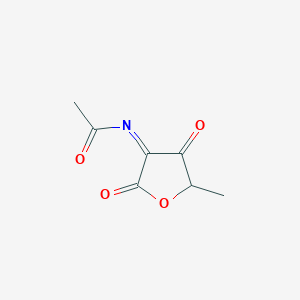
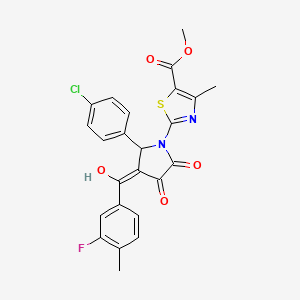

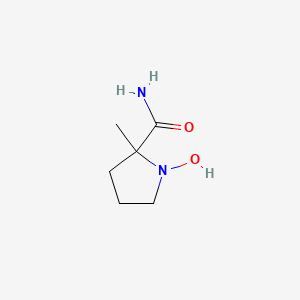
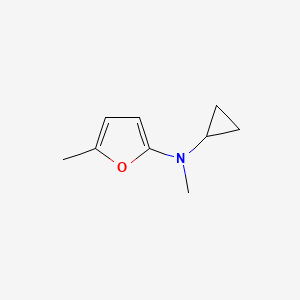
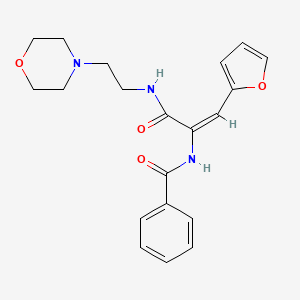
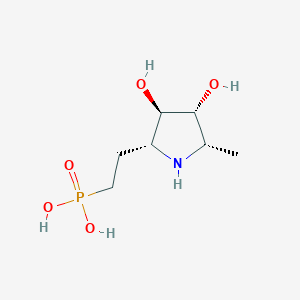
-](/img/structure/B12872964.png)
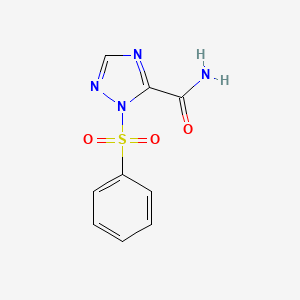
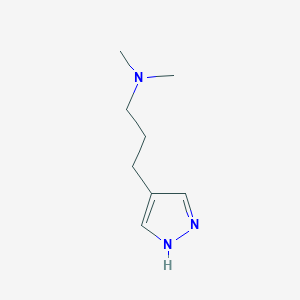
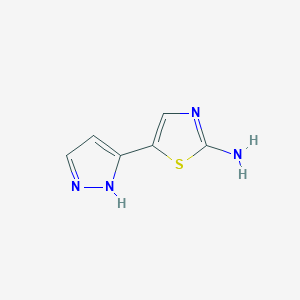
![2-(Bromomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12873000.png)
